molecular formula C23H18F3N3O2S2 B11223697 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11223697
M. Wt: 489.5 g/mol
InChI Key: UHTGPGLHYBURRY-UHFFFAOYSA-N
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Description

2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a dimethylphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-ALLYL-5-(3,4-DIMETHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
  • N-(2,6-DIMETHYLPHENYL)-2-[(4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
  • Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-

Uniqueness

What sets 2-{[3-(3,4-DIMETHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H18F3N3O2S2

Molecular Weight

489.5 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H18F3N3O2S2/c1-13-7-8-15(11-14(13)2)29-21(31)20-18(9-10-32-20)28-22(29)33-12-19(30)27-17-6-4-3-5-16(17)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30)

InChI Key

UHTGPGLHYBURRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C

Origin of Product

United States

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